molecular formula C18H22BrN3O3 B11139289 ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate

ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate

Cat. No.: B11139289
M. Wt: 408.3 g/mol
InChI Key: FBJQRSASWKHANB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a synthetic indole-piperidine hybrid compound featuring a 5-bromo-substituted indole moiety linked to a piperidine ring via an acetylated amino group. The ethyl carboxylate at the piperidine nitrogen enhances solubility and modulates steric and electronic properties.

Properties

Molecular Formula

C18H22BrN3O3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O3/c1-2-25-18(24)21-9-6-15(7-10-21)20-17(23)12-22-8-5-13-11-14(19)3-4-16(13)22/h3-5,8,11,15H,2,6-7,9-10,12H2,1H3,(H,20,23)

InChI Key

FBJQRSASWKHANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves multiple steps. The process typically starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of 5-bromoindole to form 5-bromo-1H-indol-1-yl acetate. The next step involves the reaction of 5-bromo-1H-indol-1-yl acetate with piperidine-1-carboxylate under specific conditions to yield the final product .

Chemical Reactions Analysis

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and piperidine structures often exhibit significant anticancer properties. Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate has been evaluated for its potential as an anticancer agent. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound's structural similarities to other known antimicrobial agents indicate potential effectiveness against bacterial infections. Studies have reported that piperidine derivatives can exhibit antimicrobial activity, positioning this compound as a candidate for further exploration in this area .

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for this compound to influence neurological pathways. Compounds with similar structures have been researched for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including acetylation and amination processes. The ability to modify the indole or piperidine components allows for the creation of various derivatives, each potentially possessing unique pharmacological properties.

Case Study: Derivative Evaluation

In a recent study, several derivatives were synthesized from this compound and evaluated for their anticancer activity against different cell lines. The results indicated that certain modifications could enhance cytotoxic effects compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features

The compound distinguishes itself through:

  • Acetylated amino linker, enabling hydrogen bond donation/acceptance (N–H and C=O groups).
  • Ethyl carboxylate at the piperidine nitrogen, influencing solubility and conformational flexibility.

Comparison with Ethyl 4-(1H-Indol-3-yl)piperidine-1-carboxylate (414a)

A closely related analog, ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (414a), shares the piperidine-ethyl carboxylate framework but lacks the bromine atom and acetyl amino linker. Key differences include:

Property Ethyl 4-{[(5-Bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate Ethyl 4-(1H-Indol-3-yl)piperidine-1-carboxylate (414a)
Molecular Weight ~435.3 g/mol (calculated) 272.31 g/mol
Indole Substitution 5-Bromo at position 1 Unsubstituted at position 3
Linker Acetyl amino group Direct C–C bond
Synthetic Yield Not reported 56% via tandem hydroformylation/Fischer indole synthesis
Hydrogen Bonding Capacity 2 donors (N–H), 3 acceptors (C=O, Br) 1 donor (indole N–H), 1 acceptor (ester C=O)

Functional Implications :

  • Bromine Substitution : The 5-bromo group increases lipophilicity (predicted log P ~3.5 vs. 2.1 for 414a) and may enhance halogen bonding in target interactions.
  • Synthesis Complexity : The bromo-acetylated derivative likely requires additional steps (e.g., bromination, acetylation) compared to 414a’s direct Fischer indolization .

Crystallographic and Hydrogen Bonding Analysis

The acetyl amino group’s hydrogen-bonding capacity (N–H∙∙∙O and C=O∙∙∙H–N) could promote stable crystal packing, as observed in indole derivatives .

Biological Activity

Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-1H-indole with piperidine derivatives, followed by acetylation. The general procedure includes:

  • Reagents :
    • 5-bromo-1H-indole
    • Piperidine
    • Acetic anhydride or acetyl chloride
  • Procedure :
    • Dissolve the indole derivative in a suitable solvent (e.g., dichloromethane).
    • Add the piperidine and acetylating agent.
    • Stir the mixture at room temperature or under reflux for several hours.
    • Purify the product using column chromatography.
  • Characterization :
    • The final product is characterized through techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

Cancer Type IC50 (μM) Reference
Non-small cell lung6.0
Colon cancer5.89
Melanoma5.89
Ovarian cancer5.74

These values indicate that the compound exhibits significant antiproliferative activity, comparable to standard treatments such as 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL) Reference
Staphylococcus aureus0.06
Streptococcus pneumoniae0.015
Enterococcus faecalis0.25

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human monocytic cell lines (U937 and THP-1). The results indicated that the compound significantly reduced cell viability compared to untreated controls, with IC50 values ranging from 16.23 μM to 34.58 μM across different assays .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against resistant strains, showing MIC values significantly lower than conventional antibiotics .

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